delta2-Cefuroxime axetil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefuroxime axetil is a second-generation cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics and works by killing bacteria or preventing their growth . It contains a β-lactam ring structure, similar to penicillin antibiotics .

Synthesis Analysis

Cefuroxime axetil is a semisynthetic, broad-spectrum cephalosporin antibiotic for oral administration . A study aimed to prepare a nanosuspension of cefuroxime axetil, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .Molecular Structure Analysis

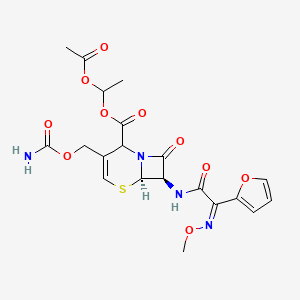

Delta2-Cefuroxime axetil contains a total of 57 atoms; 22 Hydrogen atoms, 20 Carbon atoms, 4 Nitrogen atoms, 10 Oxygen atoms, and 1 Sulfur atom . It also contains 59 bonds; 37 non-H bonds, 12 multiple bonds, 12 rotatable bonds, 7 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 eight-membered ring, 2 esters (aliphatic), 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis

A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been executed and validated to quantify cefuroxime axetil in the presence of its degradation products .Physical And Chemical Properties Analysis

The molecular weight of delta2-Cefuroxime axetil is 510.47 . It is soluble up to 10 mM in DMSO .科学的研究の応用

Stability Indicating Assay and Accelerated Stability Test Conditions

Cefuroxime axetil's stability, including its structural and stereo isomers, has been analyzed using a sensitive and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method allows for the determination of cefuroxime axetil in the presence of its degradation products in solid dosage forms, proving essential for ensuring the quality and efficacy of the drug under various storage conditions (Ivanović Ivana et al., 2006).

Stability of Amorphous Form in Solid State

Research on the amorphous form of cefuroxime axetil has shown its stability under stress stability test conditions, employing HPLC methods for evaluation. The study suggests the degradation of cefuroxime axetil diastereoisomers is a reversible first-order reaction, highlighting the importance of understanding the physical properties of the drug for its effective formulation (A. Jelińska et al., 2006).

Determination in Tablets and Biological Fluids

A simple and precise liquid chromatographic method has been developed for the determination of cefuroxime axetil in pharmaceutical tablets and human biological fluids. This methodological development facilitates the monitoring of drug levels in patients, ensuring therapeutic efficacy and safety (N. O. Can et al., 2006).

Interaction with Bovine Serum Albumin

Studies on the interaction between cefuroxime axetil and bovine serum albumin (BSA) have been conducted using fluorescence spectroscopy, providing insight into the binding reaction and its impact on the drug's pharmacological effects. The findings contribute to understanding the drug's behavior in biological systems, which is crucial for optimizing its therapeutic use (Gang-ke Wu et al., 2008).

Preparation of Amorphous Cefuroxime Axetil Nanoparticles

Amorphous nanoparticles of cefuroxime axetil have been produced using a controlled nanoprecipitation method without surfactants, aiming to enhance the drug's solubility and bioavailability. This advancement in drug formulation technology demonstrates the potential for improving the therapeutic effectiveness of poorly water-soluble drugs (Jiyao Zhang et al., 2006).

Safety And Hazards

Cefuroxime axetil is contraindicated in patients with a known hypersensitivity (e.g., anaphylaxis) to cefuroxime axetil or to other β-lactam antibacterial drugs (e.g., penicillins and cephalosporins) . Overdosage of cephalosporins can cause cerebral irritation leading to convulsions or encephalopathy .

将来の方向性

Cefuroxime axetil is a significantly used drug in formulation. Therefore, studies are being conducted to improve its oral bioavailability. One such study aimed to prepare a nanosuspension of cefuroxime axetil, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .

特性

IUPAC Name |

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,15?,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVGUOHUYICCIZ-WDVFJNCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta2-Cefuroxime axetil | |

CAS RN |

123458-61-7 |

Source

|

| Record name | delta3-Cefuroxime axetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123458617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.3-CEFUROXIME AXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIH1E51JH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B587467.png)

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[8-hydroxy-4,6-disulfo-7-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, potassium sodium salt](/img/structure/B587474.png)

![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)